7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Overview
Description
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs. It is known for its muscle relaxant properties and is often used as a reference standard in pharmaceutical testing . The compound has a molecular formula of C16H19ClN2O and a molecular weight of 290.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with cyclohexylamine, followed by cyclization with methyl chloroformate . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and halogen-substituted benzodiazepines .
Scientific Research Applications
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on muscle relaxation and potential therapeutic applications.
Medicine: Investigated for its potential use in treating muscle spasms and related conditions.
Industry: Utilized in the development and testing of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to muscle relaxation and sedation . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
Similar Compounds
Tetrazepam: Another benzodiazepine with muscle relaxant properties.
Diazepam: Known for its anxiolytic and muscle relaxant effects.
Lorazepam: Used for its sedative and anxiolytic properties.
Uniqueness
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its cyclohexyl group contributes to its muscle relaxant effects, differentiating it from other benzodiazepines .
Properties
IUPAC Name |
7-chloro-5-cyclohexyl-1-methyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWMEMNXULCAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170471 | |
Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-78-7 | |
Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1784-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-CHLORO-5-CYCLOHEXYL-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R376M3LQX4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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